Minoxidil hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Minoxidil hydrochloride is a potent vasodilator primarily used to treat severe hypertension and androgenic alopecia. It is known for its ability to stimulate hair growth and is commonly found in topical formulations for treating hair loss.

Preparation Methods

Synthetic Routes and Reaction Conditions: Minoxidil hydrochloride is synthesized through a multi-step process. The initial step involves the oxidation of 2,4-diamino-6-piperidinopyrimidine using metachloroperbenzoic acid to obtain an intermediate compound. This intermediate is then subjected to further reactions to produce minoxidil .

Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is purified through crystallization and filtration techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Minoxidil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Metachloroperbenzoic acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed: The primary product formed from these reactions is this compound itself. depending on the reaction conditions and reagents used, other minor by-products may also be formed .

Scientific Research Applications

Minoxidil hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving vasodilators and hair growth stimulants.

Biology: Research on this compound focuses on its effects on cellular mechanisms and its potential use in regenerative medicine.

Medicine: It is extensively studied for its role in treating hypertension and hair loss. Clinical trials and studies aim to understand its efficacy and safety in various patient populations.

Industry: this compound is used in the formulation of topical solutions and foams for treating alopecia. .

Mechanism of Action

Minoxidil hydrochloride exerts its effects by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This action leads to hyperpolarization of the cell membrane, resulting in vasodilation and increased blood flow. In the context of hair growth, this compound promotes the survival of dermal papillary cells by activating extracellular signal-regulated kinase and Akt pathways, preventing cell death .

Comparison with Similar Compounds

Minoxidil hydrochloride is often compared with other vasodilators and hair growth stimulants:

Finasteride: Another compound used for treating hair loss, but it works by inhibiting the enzyme 5-alpha-reductase, which converts testosterone to dihydrotestosterone.

Dutasteride: Similar to finasteride but inhibits both type I and type II 5-alpha-reductase enzymes.

Uniqueness: this compound is unique due to its dual role as a vasodilator and hair growth stimulant. Its ability to open potassium channels and promote cell survival sets it apart from other compounds used in similar applications .

Properties

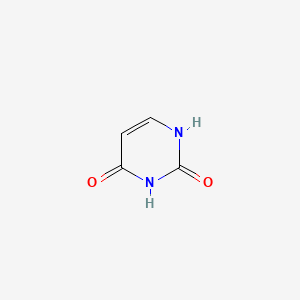

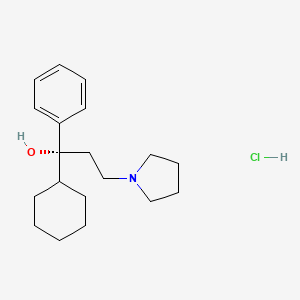

Molecular Formula |

C9H16ClN5O |

|---|---|

Molecular Weight |

245.71 g/mol |

IUPAC Name |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H15N5O.ClH/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;/h6,11,15H,1-5,10H2;1H |

InChI Key |

ZVKNZHNATYIRMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B10753763.png)

![[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B10753775.png)

![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753794.png)

mercury](/img/structure/B10753808.png)

![S-[(7R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753820.png)

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)